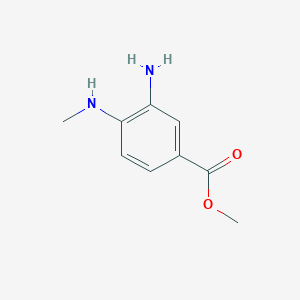

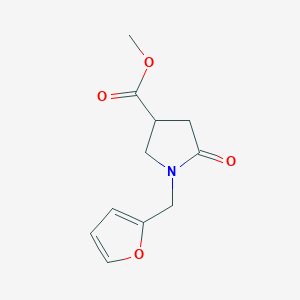

1-(4-(Methylamino)-3-nitrophenyl)ethanone

Vue d'ensemble

Description

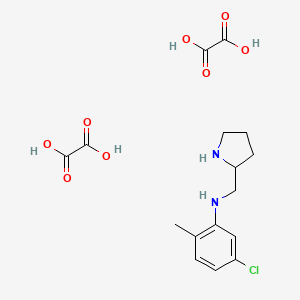

1-(4-(Methylamino)-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H10N2O3. It is a solid, light yellow crystalline substance that is soluble in organic solvents such as ethanol and dimethylformamide at room temperature

Méthodes De Préparation

The synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone can be achieved through several routes. One common method involves the nitration of 1-(4-(Methylamino)phenyl)ethanone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

1-(4-(Methylamino)-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.

Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

1-(4-(Methylamino)-3-nitrophenyl)ethanone has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-(4-(Methylamino)-3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For example, in biological systems, the compound can be reduced by nitroreductases to form an amino derivative, which can then interact with various cellular components. The nitro group can also participate in redox reactions, generating reactive intermediates that can modify proteins and nucleic acids .

Comparaison Avec Des Composés Similaires

1-(4-(Methylamino)-3-nitrophenyl)ethanone can be compared with other similar compounds, such as:

1-(4-(Dimethylamino)phenyl)ethanone: This compound has a dimethylamino group instead of a methylamino group, which affects its reactivity and solubility properties.

1-(4-(Methylamino)phenyl)ethanone: This compound lacks the nitro group, making it less reactive in redox reactions but more suitable for electrophilic aromatic substitution reactions.

1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone: This compound has hydroxyl groups that increase its polarity and potential for hydrogen bonding, affecting its solubility and reactivity.

Propriétés

IUPAC Name |

1-[4-(methylamino)-3-nitrophenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMFMDSOEBOCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524849 | |

| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-17-0 | |

| Record name | 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)